Fmoc-thr(galnac(AC)3-alpha-D)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

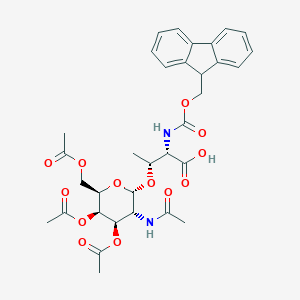

Fmoc-thr(galnac(AC)3-alpha-D)-OH: is a synthetic compound used primarily in the field of biochemistry and molecular biology. It is a derivative of threonine, an amino acid, and is modified with a galactosamine moiety that is acetylated. The compound is often used in peptide synthesis and glycosylation studies due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-thr(galnac(AC)3-alpha-D)-OH typically involves multiple steps. The process begins with the protection of the threonine amino group using a fluorenylmethyloxycarbonyl (Fmoc) group. The galactosamine moiety is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

化学反应分析

Types of Reactions:

Oxidation: Fmoc-thr(galnac(AC)3-alpha-D)-OH can undergo oxidation reactions, particularly at the hydroxyl groups of the galactosamine moiety.

Reduction: The compound can be reduced to remove the acetyl groups, revealing the free hydroxyl groups.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the threonine residue.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed:

Oxidation: Oxidized derivatives of the galactosamine moiety.

Reduction: Deacetylated forms of the compound.

Substitution: Free threonine derivatives ready for further modification.

科学研究应用

Cancer Research and Immunotherapy

Tumor-Associated Carbohydrate Antigens (TACAs)

TACAs are carbohydrate structures present on the surface of cancer cells that contribute to tumor growth, metastasis, and immune evasion. The Tn antigen, a type of TACA, consists of N-acetylgalactosamine (GalNAc) linked to serine or threonine residues. The synthesis of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH facilitates the creation of glycopeptides that mimic these antigens, which is crucial for developing cancer vaccines and diagnostics .

Glycopeptide Synthesis

The ability to synthesize glycopeptides that resemble natural Tn antigens allows researchers to generate antibodies targeting these antigens. This specificity can lead to improved cancer diagnostics and therapies that leverage the immune system's capabilities to combat cancer .

Case Study 1: Synthesis of Glycosylated β3-homo-threonine Conjugates

In a study by Norgren et al., the synthesis of glycosylated β3-homo-threonine conjugates was explored, highlighting the challenges faced in creating Tn antigen derivatives. The researchers successfully synthesized Fmoc-Thr(αAc3GalNAc)-OH and converted it into diazo ketones for further applications in vaccine development. This work demonstrates the utility of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH in creating functionalized glycopeptides for immunological studies .

Case Study 2: Scalable Synthesis for Antitumor Vaccines

Another significant research effort focused on the scalable synthesis of Fmoc-protected GalNAc-threonine amino acids. The study illustrated a highly selective method for producing these compounds in gram quantities, which are essential for large-scale vaccine production. The resulting glycopeptides showed promise as antitumor vaccine candidates due to their ability to elicit specific immune responses against Tn antigens .

作用机制

The mechanism of action of Fmoc-thr(galnac(AC)3-alpha-D)-OH involves its incorporation into peptides and proteins through glycosylation reactions. The galactosamine moiety interacts with specific enzymes and receptors, influencing protein folding and stability. The acetyl groups protect the hydroxyl groups during synthesis, ensuring the correct structure and function of the final product.

相似化合物的比较

Fmoc-thr(galnac(AC)2-alpha-D)-OH: Similar structure but with fewer acetyl groups.

Fmoc-thr(galnac(AC)3-beta-D)-OH: Similar structure but with a different stereochemistry at the galactosamine moiety.

Fmoc-ser(galnac(AC)3-alpha-D)-OH: Similar structure but with serine instead of threonine.

Uniqueness: Fmoc-thr(galnac(AC)3-alpha-D)-OH is unique due to its specific combination of threonine and a fully acetylated galactosamine moiety. This structure provides distinct properties that are valuable in glycopeptide synthesis and glycosylation studies. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a versatile tool in scientific research.

生物活性

Fmoc-thr(galnac(AC)3-alpha-D)-OH is a glycosylated amino acid that plays a pivotal role in the synthesis of glycopeptides, particularly those mimicking the Tn antigen, a tumor-associated carbohydrate antigen (TACA). This compound is significant in cancer research and immunotherapy due to its involvement in tumor growth and immune evasion.

Chemical Structure and Properties

This compound consists of:

- Fmoc group : A fluorene-9-methoxycarbonyl protecting group that facilitates solid-phase peptide synthesis.

- Threonine residue : An amino acid that serves as the backbone for peptide synthesis.

- GalNAc moiety : N-acetylgalactosamine, with three acetyl groups, enhancing biological compatibility.

Tumor-Associated Carbohydrate Antigens (TACAs)

TACAs, including the Tn antigen, are carbohydrate structures overexpressed in various cancers. They are implicated in:

- Tumor growth : By promoting cell proliferation.

- Metastasis : Facilitating the spread of cancer cells.

- Immune evasion : Allowing cancer cells to escape immune detection.

The Tn antigen is specifically characterized by a single GalNAc molecule attached to serine or threonine residues, making this compound a crucial building block for studying these processes .

Synthesis and Applications

The synthesis of glycopeptides using this compound allows researchers to explore the biological functions of Tn antigens. These synthetic mimics can be utilized for:

- Cancer vaccines : Targeting Tn antigens to stimulate immune responses.

- Diagnostic tools : Enhancing detection methods for cancer.

Case Studies

-

Clinical Trials on GalNAc-Conjugated ASOs

- A study assessed the safety and efficacy of GalNAc3-conjugated antisense oligonucleotides (ASOs). The results indicated a significant increase in potency (up to 30-fold) compared to unconjugated ASOs, with no adverse class effects noted across various doses .

- The trial included 642 participants, demonstrating the potential of GalNAc as a targeting ligand for liver cells, highlighting its therapeutic applications in RNA-targeted therapies.

- Synthesis of Glycopeptide Mimics

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-serine(galnac(AC)3-alpha-D)-OH | Similar Fmoc-protected amino acid with galactosamine | Distinct amino acid backbone (serine vs. threonine) |

| Fmoc-threonine(β-galactose)-OH | Contains β-galactose instead of galactosamine | Different sugar moiety affects biological activity |

| Fmoc-threonine(α-galactose)-OH | α-galactose as the sugar component | Variation in sugar stereochemistry |

The unique configuration and acetylation pattern of this compound may impart distinct biological properties compared to similar compounds, making it critical for targeted therapeutic applications .

属性

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。